Ethyl 2-(2,6-dichlorophenoxy)acetate Ethyl 2-(2,6-dichlorophenoxy)acetate
Brand Name: Vulcanchem
CAS No.: 40311-72-6
VCID: VC3919702
InChI: InChI=1S/C10H10Cl2O3/c1-2-14-9(13)6-15-10-7(11)4-3-5-8(10)12/h3-5H,2,6H2,1H3
SMILES: CCOC(=O)COC1=C(C=CC=C1Cl)Cl
Molecular Formula: C10H10Cl2O3
Molecular Weight: 249.09 g/mol

Ethyl 2-(2,6-dichlorophenoxy)acetate

CAS No.: 40311-72-6

Cat. No.: VC3919702

Molecular Formula: C10H10Cl2O3

Molecular Weight: 249.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2,6-dichlorophenoxy)acetate - 40311-72-6

Specification

CAS No. 40311-72-6
Molecular Formula C10H10Cl2O3
Molecular Weight 249.09 g/mol
IUPAC Name ethyl 2-(2,6-dichlorophenoxy)acetate
Standard InChI InChI=1S/C10H10Cl2O3/c1-2-14-9(13)6-15-10-7(11)4-3-5-8(10)12/h3-5H,2,6H2,1H3
Standard InChI Key OKNYKYRPQGNADZ-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=C(C=CC=C1Cl)Cl
Canonical SMILES CCOC(=O)COC1=C(C=CC=C1Cl)Cl

Introduction

Chemical Identification and Structural Characteristics

Ethyl 2-(2,6-dichlorophenoxy)acetate is systematically named according to IUPAC guidelines as ethyl 2-(2,6-dichlorophenoxy)acetate. Alternative designations include:

  • (2,6-Dichlorophénoxy)acétate d'éthyle (French)

  • Ethyl-(2,6-dichlorphenoxy)acetat (German)

  • Acetic acid, 2-(2,6-dichlorophenoxy)-, ethyl ester .

Table 1: Molecular and Spectroscopic Data

PropertyValueSource
Molecular formulaC₁₀H₁₀Cl₂O₃
Average mass249.087 g/mol
Monoisotopic mass248.0007 Da
ChemSpider ID3703126
CAS Registry40311-72-6

The compound’s structure consists of a 2,6-dichlorophenoxy group bonded to an acetoxyethyl chain. This configuration enhances its stability and suitability for nucleophilic substitution reactions, particularly in alkaline conditions .

Synthesis and Reaction Pathways

The synthesis of ethyl 2-(2,6-dichlorophenoxy)acetate typically involves a two-stage process starting from 3,5-dichloro-4-hydroxybenzoic acid. A patented method (CN113429308) outlines the following optimized procedure :

Table 2: Synthesis Conditions and Yield

StageReagents/ConditionsTemperatureDurationOutcome
13,5-Dichloro-4-hydroxybenzoic acid, DMF, 2,4,6-trimethylpyridine90–150°CUntil CO₂ cessationDecarboxylation to intermediate
2Ethyl chloroacetate, potassium carbonate, ethyl acetate50–80°C2 h (reflux)Formation of target compound

Key mechanistic steps include:

  • Decarboxylation: The hydroxybenzoic acid undergoes thermal decarboxylation in dimethylformamide (DMF) with 2,4,6-trimethylpyridine as a catalyst, eliminating CO₂ and generating a reactive phenolate intermediate.

  • Alkylation: The phenolate reacts with ethyl chloroacetate via nucleophilic substitution, facilitated by potassium carbonate. Ethyl acetate acts as a co-solvent to enhance miscibility .

Physicochemical Properties

Ethyl 2-(2,6-dichlorophenoxy)acetate exhibits properties characteristic of chlorinated aromatic esters:

Table 3: Physicochemical Profile

PropertyValue/DescriptionSource
Physical stateLikely liquid at room temperature (inferred from analogous esters)
SolubilityMiscible with polar aprotic solvents (e.g., DMF, ethyl acetate)
StabilityStable under anhydrous conditions; hydrolyzes in strong acids/bases
Spectral dataNMR (predicted): δ 1.3 (t, 3H, CH₂CH₃), 4.2 (q, 2H, OCH₂), 4.8 (s, 2H, OCH₂CO), 6.9–7.3 (m, 2H, aromatic)

The compound’s logP (octanol-water partition coefficient) is estimated at 0.569, indicating moderate hydrophobicity suitable for membrane penetration in biological systems .

Applications in Organic Synthesis

Ethyl 2-(2,6-dichlorophenoxy)acetate functions primarily as a synthon for:

  • Herbicide Precursors: Analogous to 2,4-D (2,4-dichlorophenoxyacetic acid), it may derivatize into herbicidal agents targeting auxin receptors .

  • Pharmaceutical Intermediates: The acetoxy group enables coupling with amines or hydrazines to generate amide or hydrazide derivatives for drug discovery .

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